N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, making them valuable in various fields such as medicinal chemistry, pharmacology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of such compounds often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and acetamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while oxidation of the indole ring can produce various carbonyl-containing compounds .
Scientific Research Applications
N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitro and acetamide groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Another indole derivative with different substituents, used for its anti-inflammatory properties.
5-Methoxy-N-ethylacetamide: A simpler indole derivative with applications in sleep regulation and as a precursor for other bioactive compounds.
Uniqueness
N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide is unique due to its combination of the indole moiety with nitro and acetamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
409361-15-5 |
---|---|
Molecular Formula |
C18H17N5O5 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[5-[2-(1H-indol-3-yl)ethylamino]-2,4-dinitrophenyl]acetamide |
InChI |
InChI=1S/C18H17N5O5/c1-11(24)21-16-8-15(17(22(25)26)9-18(16)23(27)28)19-7-6-12-10-20-14-5-3-2-4-13(12)14/h2-5,8-10,19-20H,6-7H2,1H3,(H,21,24) |
InChI Key |
YQVUVSNUKPXLGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)NCCC2=CNC3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.